![molecular formula C8H13NOS B7463392 1-(2-Thienyl)-2-(dimethylamino)ethanol](/img/structure/B7463392.png)
1-(2-Thienyl)-2-(dimethylamino)ethanol
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Overview
Description
1-(2-Thienyl)-2-(dimethylamino)ethanol, also known as TDAE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TDAE is a chiral amine that contains a thienyl ring, which makes it an interesting molecule for various applications.
Mechanism of Action
The mechanism of action of 1-(2-Thienyl)-2-(dimethylamino)ethanol in asymmetric synthesis is based on the formation of a chiral complex between this compound and the substrate. The chiral complex can then undergo a stereoselective reaction, leading to the formation of the desired chiral product. The exact mechanism of action depends on the specific reaction and the nature of the substrate.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and low mutagenicity, making it a potentially safe compound for various applications.
Advantages and Limitations for Lab Experiments
1-(2-Thienyl)-2-(dimethylamino)ethanol has several advantages for lab experiments, including its chiral nature, its ability to act as a chiral auxiliary or a chiral ligand, and its low toxicity. However, this compound can be difficult to synthesize in high purity, and its use in asymmetric synthesis can be limited by the availability of starting materials and the desired stereochemistry of the final product.
Future Directions
There are several future directions for research on 1-(2-Thienyl)-2-(dimethylamino)ethanol. One direction is to develop new synthesis methods that can produce this compound in high purity and yield. Another direction is to explore new applications of this compound in asymmetric synthesis, such as the synthesis of new chiral catalysts and ligands. Additionally, this compound could be studied for its potential application in other fields, such as medicinal chemistry and materials science.
In conclusion, this compound is a unique chemical compound that has gained significant attention in scientific research due to its chiral nature and potential applications in asymmetric synthesis. While this compound has several advantages for lab experiments, its use can be limited by its synthesis method and the desired stereochemistry of the final product. There are several future directions for research on this compound, including the development of new synthesis methods and the exploration of new applications in various fields.
Synthesis Methods
1-(2-Thienyl)-2-(dimethylamino)ethanol can be synthesized using different methods, including the reduction of 2-(2-thienyl)ethanol with sodium borohydride, the reaction of 2-(2-thienyl)ethanol with dimethylamine, or the reduction of 2-(2-thienyl)ethylamine with lithium aluminum hydride. The method of choice depends on the availability of starting materials and the desired purity of the final product.
Scientific Research Applications
1-(2-Thienyl)-2-(dimethylamino)ethanol has been extensively studied for its potential application in asymmetric synthesis. As a chiral amine, this compound can act as a chiral auxiliary or a chiral ligand in various reactions, such as the reduction of ketones, imines, and enamines. This compound has also been used in the synthesis of biologically active compounds, such as alkaloids and amino acids.
properties
IUPAC Name |
2-(dimethylamino)-1-thiophen-2-ylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-9(2)6-7(10)8-4-3-5-11-8/h3-5,7,10H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPDDDJEFBINQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=CS1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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